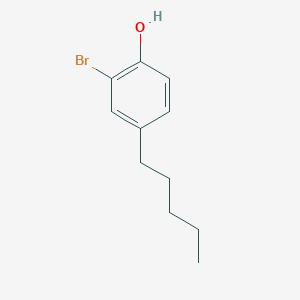

2-Bromo-4-n-pentylphenol

描述

Contextualization within Phenolic Brominated Compounds

Phenolic brominated compounds (BPCs) are a diverse group of chemicals that are subjects of environmental and toxicological research. They can be of both natural and anthropogenic origin. ontosight.ai For instance, various marine organisms are known to naturally produce brominated phenols. calpaclab.com In industrial contexts, they have been used in the synthesis of other chemicals. calpaclab.com

The reactivity of phenolic compounds is generally enhanced by the presence of activating groups on the phenol (B47542) ring. The introduction of a bromine atom and an alkyl group, such as a pentyl group, alters the electron density of the aromatic ring, thereby affecting its reactivity in processes like electrophilic aromatic substitution. The study of compounds like 2-Bromo-4-n-pentylphenol and its isomers helps in understanding these structure-activity relationships.

Scope and Significance of Academic Inquiry in Chemical Sciences

The academic investigation of specific molecules like this compound is fundamental to advancing the chemical sciences. This research contributes to a deeper understanding of reaction mechanisms, chemical synthesis, and the physical properties of organic compounds. For example, the synthesis of related compounds often involves the electrophilic aromatic substitution of a phenol. ontosight.ai

Furthermore, the study of such halogenated phenols has practical implications. For instance, 2-Bromo-4-tert-pentylphenol, an isomer of this compound, has been identified as a useful halogenated phenol for proteomics research. These focused chemical inquiries can pave the way for the development of new materials and reagents with specific functionalities.

Detailed Research Findings

While specific research on this compound is limited in publicly available literature, data for its close isomer, 2-Bromo-4-tert-pentylphenol, offers valuable insights. The properties of this isomer are well-documented and provide a basis for understanding the characteristics of this class of compounds.

Table 1: Physicochemical Properties of 2-Bromo-4-tert-pentylphenol

| Property | Value |

|---|---|

| CAS Number | 18966-64-8 |

| Molecular Formula | C11H15BrO |

| Molecular Weight | 243.14 g/mol |

| Melting Point | 94°C |

| Boiling Point | 122°C at 4 Torr |

Data sourced from publicly available chemical databases.

The synthesis of brominated phenols typically involves the direct bromination of the corresponding phenol. For instance, the synthesis of 2-bromo-4-n-propylphenol is achieved by reacting n-propylphenol with bromine in glacial acetic acid. A similar approach could theoretically be employed for the synthesis of this compound from 4-n-pentylphenol.

Structure

2D Structure

3D Structure

属性

分子式 |

C11H15BrO |

|---|---|

分子量 |

243.14 g/mol |

IUPAC 名称 |

2-bromo-4-pentylphenol |

InChI |

InChI=1S/C11H15BrO/c1-2-3-4-5-9-6-7-11(13)10(12)8-9/h6-8,13H,2-5H2,1H3 |

InChI 键 |

FJHOKVWQVJTDNL-UHFFFAOYSA-N |

规范 SMILES |

CCCCCC1=CC(=C(C=C1)O)Br |

产品来源 |

United States |

Synthetic Methodologies and Pathways

Direct Bromination Approaches

Direct bromination of 4-n-pentylphenol is the most straightforward method for synthesizing 2-bromo-4-n-pentylphenol. This approach typically involves reacting 4-n-pentylphenol with a brominating agent.

The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group, while the n-pentyl group is a weakly activating, ortho-, para-directing group. Since the para position is already occupied by the n-pentyl group, bromination is directed to the ortho positions. The primary product of monobromination is therefore this compound. Dibromination at both ortho positions can occur if excess brominating agent is used.

The choice of brominating agent and solvent significantly influences the regioselectivity and yield of the reaction. Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and hydrobromic acid (HBr) in the presence of an oxidizing agent. Solvents can range from halogenated hydrocarbons like dichloromethane (B109758) to more polar options like acetic acid. For instance, a common procedure for the synthesis of similar 2-bromo-4-alkylphenols involves the use of bromine in a solvent like dichloromethane or acetic acid at controlled temperatures google.comprepchem.com. The reaction temperature is typically kept low to minimize the formation of side products google.com.

Table 1: Reaction Conditions for Direct Bromination of 4-Alkylphenols

| Starting Material | Brominating Agent | Solvent | Temperature | Key Observations | Reference |

|---|---|---|---|---|---|

| p-Cresol | Bromine | Dichloromethane | -5 to 5 °C | High yield and purity of 2-bromo-4-methylphenol (B149215). | google.com |

| 4,5-Methylenedioxyphenol | Bromine | Glacial Acetic Acid | 15 to 25 °C | Precipitation of the product upon addition to water. | prepchem.com |

| Substituted Phenol (B47542) | Chlorine Gas | Benzotrifluoride | 50 to 80 °C | Exothermic reaction, with temperature control to prevent byproducts. | google.com |

The mechanism of phenol bromination proceeds via electrophilic aromatic substitution. The bromine molecule is polarized by the electron-rich phenol ring, leading to the formation of a sigma complex (also known as an arenium ion), a resonance-stabilized carbocation intermediate. The stability of this intermediate is enhanced by the strong electron-donating hydroxyl group. The final step involves the loss of a proton from the hydroxyl group or the aromatic ring to regenerate the aromatic system, yielding the brominated phenol. The use of a mild base can facilitate this deprotonation step.

Alternative Synthetic Routes to Substituted Phenols

Beyond direct bromination, other synthetic strategies can be employed to generate substituted phenols, which could then be brominated if necessary, or could directly yield the brominated product. One such method involves the ipso-hydroxylation of arylboronic acids. This approach can be coupled with bromination in a one-pot synthesis. For example, an arylboronic acid can undergo ipso-hydroxylation followed by bromination, a process that can be facilitated by hydrogen peroxide and hydrogen bromide ccspublishing.org.cn. This method offers a novel route to brominated phenols directly from arylboronic acid precursors ccspublishing.org.cn.

Another potential, though less direct, route could involve the synthesis of an indenylphenol derivative. For instance, a related synthesis involved treating 2-bromo-4-methylphenol with n-butyllithium followed by an electrophile to create a more complex phenolic structure eiu.edu. This highlights the possibility of using a pre-brominated phenol as a building block for more elaborate molecules.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes yale.edunih.govrroij.comresearchgate.netnih.gov. In the context of this compound synthesis, several of these principles can be applied.

Prevention of Waste : Designing synthetic routes that maximize atom economy and minimize byproducts is a core tenet yale.edunih.gov. For example, developing highly regioselective bromination methods reduces the formation of unwanted isomers and the need for extensive purification ccspublishing.org.cnchemistryviews.org.

Safer Solvents and Auxiliaries : The use of hazardous organic solvents should be minimized or replaced with greener alternatives yale.edurroij.com. Research into solvent-free reactions or the use of water as a solvent is an active area of green chemistry researchgate.net.

Catalysis : The use of catalytic reagents is preferable to stoichiometric ones yale.edurroij.com. Catalytic methods can enhance reaction rates and selectivity, often under milder conditions.

Use of Renewable Feedstocks : While not directly applicable to the synthesis from petroleum-derived 4-n-pentylphenol, the broader goal is to source starting materials from renewable resources yale.edunih.gov.

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption yale.edunih.gov.

A greener approach to bromination involves using hydrobromic acid (HBr) in combination with a less hazardous oxidizing agent, such as hydrogen peroxide, to generate the electrophilic bromine in situ. This avoids the direct handling of toxic and corrosive molecular bromine quickcompany.in. The use of sulfoxides with bulky substituents in combination with HBr has been shown to achieve high regioselectivity for the para-bromination of phenols, with water being the only byproduct, making the process much greener ccspublishing.org.cn.

Table 2: Application of Green Chemistry Principles to Bromophenol Synthesis

| Green Chemistry Principle | Application in Bromophenol Synthesis | Reference |

|---|---|---|

| Prevention of Waste | Development of highly regioselective bromination to avoid isomers. | ccspublishing.org.cnchemistryviews.org |

| Safer Solvents | Use of water or solvent-free conditions. | researchgate.net |

| Catalysis | Use of catalytic systems to improve efficiency and reduce waste. | rroij.com |

| Atom Economy | In-situ generation of brominating agent from HBr and an oxidant. | quickcompany.in |

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions

The phenol (B47542) ring in 2-Bromo-4-n-pentylphenol is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the hydroxyl group. This activation is so pronounced that reactions can often proceed under mild conditions, sometimes even without a Lewis acid catalyst. The primary site for electrophilic attack is the carbon atom at position 6, which is ortho to the powerfully directing hydroxyl group and meta to the other substituents, thus minimizing steric hindrance.

Nitration: Treatment of this compound with dilute nitric acid at low temperatures is expected to yield 2-Bromo-6-nitro-4-n-pentylphenol. Using concentrated nitric acid could lead to oxidation or polysubstitution.

Halogenation: Due to the highly activated ring, halogenation with bromine or chlorine can occur readily. To achieve monosubstitution, the reaction is typically carried out in a non-polar solvent like carbon disulfide (CS₂) at low temperatures, which would favor the formation of 2,6-Dibromo-4-n-pentylphenol. Using a polar solvent like bromine water would likely lead to polysubstitution.

Formylation (Reimer-Tiemann Reaction): This reaction introduces a formyl (-CHO) group onto the phenol ring, primarily at the ortho position. Reacting this compound with chloroform (B151607) (CHCl₃) in the presence of a strong base like sodium hydroxide (B78521) would yield 3-Bromo-5-n-pentyl-2-hydroxybenzaldehyde. This aldehyde is a valuable intermediate for further derivatization, such as the synthesis of Schiff bases.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagent | Major Product |

|---|---|---|

| Nitration | Dilute HNO₃ | 2-Bromo-6-nitro-4-n-pentylphenol |

| Bromination | Br₂ in CS₂ | 2,6-Dibromo-4-n-pentylphenol |

| Formylation | CHCl₃, NaOH | 3-Bromo-5-n-pentyl-2-hydroxybenzaldehyde |

Nucleophilic Substitution Reactions Involving the Bromo Group

Direct nucleophilic aromatic substitution (SNA) on aryl halides like this compound, where a nucleophile displaces the bromo group, is generally challenging. This is because the carbon-bromine bond has partial double bond character due to resonance with the aromatic ring, and the electron-rich ring repels incoming nucleophiles.

However, such substitutions can be achieved using transition metal catalysis. Palladium-catalyzed cross-coupling reactions are particularly effective.

Suzuki-Miyaura Coupling: This powerful reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. Reacting this compound with an arylboronic acid (Ar-B(OH)₂), for example, would produce a 2-aryl-4-n-pentylphenol derivative. This method is highly versatile due to the wide availability of boronic acids and its tolerance for various functional groups.

Reactions at the Phenolic Hydroxyl Group

The hydroxyl group of this compound is acidic and readily undergoes reactions typical of phenols, such as ether and ester formation.

Williamson Ether Synthesis: The phenolic proton can be removed by a base (e.g., sodium hydroxide, sodium hydride) to form a more nucleophilic phenoxide ion. This phenoxide can then react with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) via an Sₙ2 mechanism to form an ether. For instance, reaction with sodium hydride followed by ethyl bromide would yield 1-Bromo-2-ethoxy-5-n-pentylbenzene.

Esterification (Acylation): Phenols can be converted to esters by reaction with acid chlorides or acid anhydrides in the presence of a base like pyridine. For example, treating this compound with acetyl chloride would yield (2-bromo-4-n-pentyl)phenyl acetate. This reaction is often used to protect the hydroxyl group.

Table 2: Derivatization at the Phenolic Hydroxyl Group

| Reaction | Reagents | Product |

|---|

Formation of Derivatives and Analogs

The functional groups on this compound allow for its conversion into a wide range of derivatives, including biologically relevant structures like Schiff bases.

Schiff bases (or imines) are typically formed by the condensation of a primary amine with an aldehyde or ketone. To synthesize Schiff bases from this compound, it must first be converted into an aldehyde. As described in section 3.1, the Reimer-Tiemann reaction can be used to introduce a formyl group, yielding 3-Bromo-5-n-pentyl-2-hydroxybenzaldehyde.

This resulting salicylaldehyde (B1680747) derivative can then be condensed with various primary amines (R-NH₂) under reflux in a suitable solvent like ethanol (B145695) to form a diverse library of Schiff bases. The general structure would be an (E)-2-(((R)imino)methyl)-3-bromo-5-n-pentylphenol. These ortho-hydroxy Schiff base compounds are of significant interest due to their ability to form stable complexes with metal ions.

Beyond the primary reactions, other transformations can modify the molecule's structure and properties.

Dehalogenation: The bromo group can be removed through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or by reaction with a strong base and a reducing agent. This would convert the molecule to 4-n-pentylphenol.

Oxidation: While the phenol ring is susceptible to oxidation, the n-pentyl side chain can also be oxidized under specific conditions. Strong oxidizing agents could potentially shorten the alkyl chain or introduce a carboxylic acid group at the benzylic position if it were a secondary or tertiary carbon, though this is less facile for a primary chain. The phenol itself can be oxidized to a quinone under certain conditions.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be discerned.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-Bromo-4-n-pentylphenol is predicted to exhibit distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the protons of the n-pentyl chain. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom, as well as the alkyl chain.

The aromatic region is expected to show three signals. The proton at the C3 position, being ortho to both the hydroxyl and bromo substituents, would appear as a doublet. The proton at C5, ortho to the n-pentyl group and meta to the hydroxyl group, would likely appear as a doublet of doublets. The proton at C6, ortho to the hydroxyl group and meta to the n-pentyl group, is expected to be a doublet.

The phenolic hydroxyl proton typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

The n-pentyl group will display a series of signals corresponding to the five different carbon environments. The benzylic protons (α-CH₂) will be a triplet, coupled to the adjacent methylene group. The subsequent methylene groups (β, γ, δ-CH₂) will show complex multiplet patterns, likely overlapping. The terminal methyl group (ε-CH₃) will appear as a triplet.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| OH | 4.5 - 5.5 | broad singlet | - |

| Ar-H (C3-H) | ~7.3 | d | ~2.5 |

| Ar-H (C5-H) | ~7.0 | dd | ~8.5, 2.5 |

| Ar-H (C6-H) | ~6.8 | d | ~8.5 |

| α-CH₂ | ~2.5 | t | ~7.5 |

| β-CH₂ | ~1.6 | m | - |

| γ-CH₂ | ~1.3 | m | - |

| δ-CH₂ | ~1.3 | m | - |

| ε-CH₃ | ~0.9 | t | ~7.0 |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound will provide information on the eleven unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the hydroxyl group (C1) will be shifted downfield, while the carbon attached to the bromine (C2) will be shifted upfield relative to unsubstituted phenol (B47542) due to the heavy atom effect. The carbon with the n-pentyl group (C4) will also be shifted downfield. The remaining aromatic carbons (C3, C5, C6) will have distinct chemical shifts based on their positions relative to the substituents. The five carbons of the n-pentyl chain will also show characteristic chemical shifts.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C-OH) | ~150 |

| C2 (C-Br) | ~110 |

| C3 | ~132 |

| C4 (C-pentyl) | ~138 |

| C5 | ~129 |

| C6 | ~115 |

| α-CH₂ | ~35 |

| β-CH₂ | ~31 |

| γ-CH₂ | ~31 |

| δ-CH₂ | ~22 |

| ε-CH₃ | ~14 |

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

Vibrational Mode Assignments

The IR and Raman spectra of this compound will be characterized by several key vibrational modes. A broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with its breadth resulting from hydrogen bonding. The aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the n-pentyl group will be observed between 2850 and 3000 cm⁻¹.

The aromatic C=C stretching vibrations will give rise to a series of bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the phenol is expected around 1200-1260 cm⁻¹. The C-Br stretching vibration will appear at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| O-H stretch (H-bonded) | 3200 - 3600 | IR |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C stretch | 1450 - 1600 | IR, Raman |

| C-O stretch | 1200 - 1260 | IR |

| C-Br stretch | 500 - 600 | IR, Raman |

Solvent Effects on Spectra

The vibrational frequencies of certain functional groups, particularly the phenolic O-H group, are sensitive to the solvent environment. In non-polar solvents, the O-H stretching band is typically sharper and at a higher frequency compared to its position in polar, hydrogen-bonding solvents. This is because polar solvents can act as hydrogen bond acceptors, leading to a broadening and red-shifting (lower frequency) of the O-H band. The solvent can also have more subtle effects on the positions and intensities of other bands in the IR and Raman spectra due to dipole-dipole interactions and changes in the local dielectric constant.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the chromophore, the part of the molecule that absorbs light.

For this compound, the chromophore is the substituted benzene (B151609) ring. Phenols typically exhibit two main absorption bands in the UV region. The primary band (π → π* transition) is expected to appear around 270-280 nm. The position and intensity of this band can be influenced by the substituents on the benzene ring. The presence of the bromine atom and the alkyl group may cause a slight bathochromic shift (shift to longer wavelength) compared to unsubstituted phenol. A secondary, weaker band may also be observed at a shorter wavelength. The solvent can also affect the λmax and the fine structure of the absorption bands.

Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) |

| π → π* | 275 - 285 |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This data is crucial for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. While the specific mass spectrum for this compound is not widely published, the expected fragmentation can be inferred from the known behavior of similar brominated and alkyl-substituted phenols.

Upon electron ionization, this compound is expected to form a molecular ion peak. Due to the presence of a bromine atom, this peak will be accompanied by a characteristic M+2 isotope peak of nearly equal intensity, a signature of the presence of the 79Br and 81Br isotopes.

The fragmentation of the molecular ion is anticipated to proceed through several key pathways. A primary fragmentation route would involve the cleavage of the n-pentyl chain. The loss of a butyl radical (•C4H9) via benzylic cleavage would result in a prominent fragment. Another significant fragmentation pathway would be the alpha-cleavage of the C-C bond adjacent to the aromatic ring, leading to the loss of a methyl radical (•CH3) from the pentyl group is less likely than cleavage further down the chain. The loss of the entire pentyl group as a radical (•C5H11) is also a possible fragmentation. Additionally, the loss of the bromine atom (•Br) or hydrogen bromide (HBr) from the molecular ion can also be expected.

Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (for 79Br) |

| [M]+ | [C11H15BrO]+ | 242 |

| [M+2]+ | [C11H1581BrO]+ | 244 |

| [M - C4H9]+ | [C7H6BrO]+ | 185 |

| [M - C5H11]+ | [C6H4BrO]+ | 171 |

| [M - Br]+ | [C11H15O]+ | 163 |

| [M - HBr]+ | [C11H14O]+ | 162 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of a compound.

As of the latest literature surveys, a specific crystal structure for this compound has not been reported. However, the examination of a structurally related compound, 2-bromo-4-chloro-6-[(2,4-dimethylphenylimino)methyl]phenol, can provide valuable insights into the expected solid-state characteristics. In the crystal structure of this analogous molecule, the phenolic ring is essentially planar, with the bromine and other substituents lying in the plane of the ring wikipedia.org. The crystal packing is stabilized by intermolecular interactions, which would likely include hydrogen bonding involving the hydroxyl group and potentially halogen bonding involving the bromine atom in the case of this compound.

For this compound, it is anticipated that the molecule would crystallize in a arrangement that allows for efficient packing. The n-pentyl group, with its conformational flexibility, would likely adopt a low-energy, extended conformation within the crystal lattice. The presence of the hydroxyl group would strongly influence the packing through the formation of hydrogen bonds, potentially leading to the formation of chains or dimeric motifs. The bromine atom could also participate in halogen bonding, further directing the supramolecular architecture.

Hypothetical Crystallographic Parameters for a Substituted Bromophenol

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or similar centrosymmetric space group |

| a (Å) | ~ 4-10 |

| b (Å) | ~ 15-25 |

| c (Å) | ~ 10-20 |

| β (°) | ~ 90-100 for monoclinic |

| V (Å3) | ~ 1400-1800 |

| Z | 4 |

It is important to emphasize that these values are hypothetical and based on a related structure. The actual crystallographic parameters for this compound can only be determined through experimental X-ray diffraction analysis of a suitable single crystal.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)

Quantum chemical calculations are fundamental to understanding the behavior of 2-Bromo-4-n-pentylphenol. Methods such as Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the Schrödinger equation for the molecule, yielding information about its energy, electron distribution, and geometry. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a reliable balance between computational cost and accuracy for phenolic compounds. nih.govimist.ma The choice of basis set, such as 6-311++G(d,p), is crucial for accurately describing the electronic structure, especially for a molecule containing a bromine atom with its larger electron cloud.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, calculations would be performed to find the equilibrium geometry by minimizing the forces on each atom.

The optimized structure is characterized by specific bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing bromine atom ortho to the hydroxyl group and the electron-donating n-pentyl group para to it influences the geometry of the benzene (B151609) ring and the properties of the hydroxyl group. The bromine atom is expected to cause an increase in the O-H bond length and a decrease in the C-O bond length due to intramolecular interactions. nih.gov

Below is a table of predicted geometric parameters for this compound, derived from DFT calculations on analogous substituted phenols. nih.govijaemr.com

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | ~1.90 Å |

| C-O | ~1.36 Å | |

| O-H | ~0.97 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angle | C-C-Br | ~120° |

| C-C-O | ~119° | |

| C-O-H | ~109° |

The electronic structure describes the distribution of electrons within the molecule. The bromine atom and the hydroxyl group significantly influence the electron density distribution on the aromatic ring. The bromine atom, being highly electronegative, withdraws electron density, while the hydroxyl and n-pentyl groups donate electron density to the ring.

Vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. These calculations determine the frequencies of the normal modes of vibration, which correspond to the absorption bands observed in experimental spectra. ijaemr.comstanford.edu

The calculated vibrational frequencies are typically scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. researchgate.net Key vibrational modes for this compound include the O-H stretching, C-O stretching, C-Br stretching, and various aromatic C-H and C-C stretching and bending modes. The O-H stretching frequency is particularly sensitive to its environment and is expected to show a red shift (a decrease in frequency) due to the influence of the adjacent bromine atom. nih.gov

The following table presents the predicted frequencies for some of the most characteristic vibrational modes of this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | ~3600 - 3650 |

| Aromatic C-H Stretch | ~3000 - 3100 |

| Aliphatic C-H Stretch | ~2850 - 2960 |

| Aromatic C=C Stretch | ~1400 - 1600 |

| C-O Stretch | ~1200 - 1250 |

| C-Br Stretch | ~550 - 650 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). karazin.uamdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom, while the LUMO will also be distributed over the aromatic system. The presence of the bromine and n-pentyl substituents will modulate the energies of these orbitals.

| Orbital | Predicted Energy (eV) |

| HOMO | ~ -5.5 to -6.0 |

| LUMO | ~ -0.5 to -1.0 |

| HOMO-LUMO Gap | ~ 4.5 to 5.5 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. libretexts.org It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MEP map would show a region of high negative potential (red) around the oxygen atom of the hydroxyl group, due to its lone pairs of electrons. researchgate.net This makes the oxygen atom a likely site for hydrogen bonding and electrophilic attack. The hydrogen atom of the hydroxyl group would be a region of positive potential (blue). The aromatic ring would exhibit regions of negative potential above and below the plane of the ring, characteristic of π-electron systems. The bromine atom would also influence the electrostatic potential distribution on the ring.

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of these computational studies is the prediction of various spectroscopic properties, which can then be compared with experimental data for validation. As discussed, vibrational frequency calculations can predict IR and Raman spectra. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis spectrum) of the molecule. These calculations provide information about the energies of electronic transitions, which correspond to the absorption maxima (λ_max) in the experimental spectrum.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts for the ¹H and ¹³C nuclei can be compared with experimental NMR spectra to aid in the assignment of signals and confirm the molecular structure. The correlation between the predicted and experimental spectroscopic data serves as a crucial validation of the computational model and provides a deeper understanding of the molecule's properties.

Applications in Chemical Science and Industrial Contexts

Role as an Intermediate in Organic Synthesis

2-Bromo-4-n-pentylphenol possesses several reactive sites—the hydroxyl group, the bromine atom, and the aromatic ring—making it a versatile intermediate in organic synthesis. The presence of the bromine atom is particularly significant, as it allows for a variety of coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in constructing more complex molecular architectures.

The hydroxyl group can undergo etherification or esterification to produce a range of derivatives. Furthermore, the aromatic ring can be subject to further electrophilic substitution reactions, although the existing substituents will direct the position of new functional groups. While this compound is classified as an organic building block for research and manufacturing, specific, widely-published synthetic pathways originating from this compound are not common in scientific literature. calpaclab.com Its structural relative, 2-Bromo-4-(2,4,4-trimethylpent-2-yl)phenol, is noted as an intermediate for various chemical syntheses, including pharmaceuticals, highlighting the utility of its brominated aromatic structure in organic chemistry. nordmann.global

Development of Specialty Chemicals

The development of specialty chemicals often involves the precise tuning of a molecule's properties for a specific, high-value function. Given its structure, this compound could serve as a precursor for such chemicals. For instance, the combination of the lipophilic pentyl chain and the reactive phenol (B47542) and bromide groups could be exploited to synthesize specialized surfactants, antioxidants, or monomers for polymer applications. The general class of halogenated phenols is considered useful for proteomics research, suggesting a potential application in life sciences, though specific studies on the n-pentyl variant are scarce. calpaclab.comscbt.comscbt.com

Formulation in Industrial Preservatives and Biocides

Phenolic compounds and their halogenated derivatives have a long history of use as biocides and preservatives due to their ability to disrupt cell membranes and denature proteins. Bromophenols, in particular, are listed among compounds with potential biocidal activity. epo.org For example, related compounds like 2-Bromo-4-phenylphenol (also known as Dowicide 5) have been utilized in such applications. nih.gov The lipophilic n-pentyl group on this compound would theoretically enhance its ability to penetrate the lipid membranes of microorganisms, potentially increasing its efficacy as a biocide in industrial formulations such as cutting fluids, wood preservatives, or material protection. However, specific studies confirming the biocidal efficacy of this compound are not readily found in the scientific literature.

Chelation and Ligand Chemistry

The phenolic hydroxyl group can be deprotonated to form a phenoxide, which is an effective binding site for metal ions. This allows phenolic compounds to act as ligands in coordination chemistry. beilstein-journals.org The presence of the ortho-bromo substituent and the para-pentyl group on this compound would modify the electronic properties and steric environment of the oxygen donor atom, thereby influencing the stability and structure of any resulting metal complexes. beilstein-journals.org Such complexes can have applications in catalysis, materials science, or as imaging agents. While the coordination chemistry of various P,N-ligands and other complex structures is an active area of research, specific studies detailing the use of this compound as a ligand are not prominent. beilstein-journals.orgnih.govresearchgate.net

Applications in Agrochemical and Dyestuff Fields

In the agrochemical industry, halogenated phenols are common structural motifs in herbicides, fungicides, and insecticides. The specific combination of substituents in this compound could be a building block for novel active ingredients. For instance, the synthesis of 2-bromo-4-methylphenol (B149215) is a process protected by patents, indicating the commercial interest in similar structures. google.com

In the dyestuff industry, phenols are crucial intermediates, often used as coupling components in the synthesis of azo dyes. The reaction of a diazonium salt with this compound would yield a colored azo compound. The bromine and pentyl groups would be expected to modify the final color and properties, such as lightfastness and solubility, of the dye. Research into new bromo-containing cellulosic dyes with antibacterial properties highlights the ongoing innovation in this field. researchgate.net However, documented use of this compound in the synthesis of specific commercial dyes or agrochemicals is not widely reported.

Environmental Occurrence and Analytical Detection

Presence in Environmental Matrices

Direct detection of 2-Bromo-4-n-pentylphenol in specific environmental matrices is not widely documented in publicly available research. However, the presence of other brominated phenols and alkylphenols in various environmental compartments suggests that it could potentially be found in similar matrices. These include:

Water: River water, wastewater effluent, and groundwater are potential reservoirs for such compounds due to industrial discharges and runoff. For instance, various bromophenols have been detected in river and seawater samples at concentrations ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L) nih.gov.

Soil and Sediment: Due to their moderate to high hydrophobicity, brominated phenols and alkylphenols tend to adsorb to soil and sediment particles. Studies on e-waste sites have shown the presence of various brominated phenols in soil at ng/g levels nih.govresearchgate.net.

Biota: Bioaccumulation in aquatic organisms is a concern for halogenated organic compounds. While specific data for this compound is unavailable, related compounds have been found in various organisms.

The following table illustrates the typical concentration ranges of related brominated phenols found in various environmental matrices, providing a potential reference for this compound.

| Environmental Matrix | Compound Class | Typical Concentration Range |

| River Water | Bromophenols | 0.1 - 13.9 ng/L |

| Sea Water | Bromophenols | 0.1 - 21.9 ng/L |

| Soil (e-waste sites) | Brominated Phenols | 0.04 - 0.19 ng/g |

| Wastewater Effluent | Alkylphenols | 1350 - 11,000 µg/L |

Sources and Pathways of Environmental Introduction

The environmental introduction of this compound is likely linked to both industrial activities and the degradation of other chemical products.

Industrial Sources: Alkylphenols are produced in large quantities for various industrial applications, including the manufacturing of surfactants, phenolic resins, and antioxidants wikipedia.org. Brominated phenols are used as flame retardants, wood preservatives, and intermediates in chemical synthesis nih.govresearchgate.netnih.gov. The production and use of these materials can lead to direct release into the environment through wastewater discharges and atmospheric emissions.

Degradation of Larger Molecules: A significant pathway for the environmental introduction of brominated phenols is the breakdown of brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs). These larger molecules can degrade into smaller, more mobile brominated phenolic compounds nih.gov. Similarly, alkylphenols are known degradation products of alkylphenol ethoxylates, a widely used group of non-ionic surfactants.

Natural Formation: Some bromophenols are known to be naturally produced by marine organisms. Additionally, the interaction of phenol (B47542) with bromide in the presence of natural manganese oxides in the environment can lead to the formation of various brominated phenolic compounds nih.gov.

Advanced Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound in complex environmental matrices require sophisticated analytical techniques capable of high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of semi-volatile organic compounds like brominated phenols. Due to their polarity, derivatization is often necessary to improve chromatographic performance and sensitivity. Common derivatization techniques include acetylation and silylation nih.gov. In selected ion monitoring (SIM) mode, GC-MS can achieve very low detection limits, often in the picogram-per-milliliter (pg/mL) range researchgate.net.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the advantage of analyzing polar compounds without the need for derivatization. This technique is particularly useful for a wide range of brominated and alkylated phenols in aqueous samples. Solid-phase extraction (SPE) is commonly used to pre-concentrate the analytes from water samples before LC-MS/MS analysis, achieving detection limits in the low ng/L range nih.gov.

The following table summarizes typical performance characteristics of these methods for related compounds.

| Analytical Technique | Sample Matrix | Derivatization | Limit of Detection (LOD) | Recovery Rate |

| GC-MS | Soil | Silylation | 0.04 - 0.19 ng/g | >84% |

| GC-MS | Water | Acetylation | 0.1 - 0.5 ng/L | 91 - 97% |

| LC-MS/MS | River Water | None | 0.1 - 13.9 ng/L | 64 - 100% |

| LC-MS/MS | Seawater | None | 0.1 - 21.9 ng/L | 64 - 100% |

To resolve complex mixtures of isomers and overcome matrix interferences, high-resolution separation techniques are employed. Capillary gas chromatography with high-resolution mass spectrometry (HRGC-HRMS) provides exceptional selectivity and sensitivity for the analysis of halogenated compounds. For liquid chromatography, the use of columns with smaller particle sizes (e.g., UPLC or UHPLC) can significantly improve separation efficiency and reduce analysis time. Additionally, techniques like on-line coupled capillary isotachophoresis and capillary zone electrophoresis (ITP-CZE) have been developed for the determination of brominated phenols in water samples, offering detection limits in the nanomolar range nih.gov.

Environmental Transformation and Degradation Pathways

Once released into the environment, this compound is subject to various transformation and degradation processes that determine its ultimate fate and persistence.

Biodegradation: Microbial degradation is a key process for the removal of phenolic compounds from the environment. Aerobic degradation of phenols typically proceeds through hydroxylation to form a catechol intermediate, followed by ring cleavage researchgate.net. The presence of a bromine atom and an alkyl chain can influence the rate and pathway of degradation. Some bacterial strains have been shown to degrade halogenated phenols, often initiating the process with a dehalogenation step nih.govfrontiersin.org. The degradation of alkylphenols is also well-documented, with microorganisms utilizing the alkyl chain as a carbon source.

Photodegradation: Photolysis, or degradation by sunlight, can be a significant transformation pathway for brominated organic compounds in surface waters and on soil surfaces nih.gov. The process often involves the cleavage of the carbon-bromine bond, leading to the formation of less brominated and eventually non-brominated phenols. The presence of photosensitizing substances in the water, such as iron(III) complexes, can accelerate the photodegradation process through the generation of hydroxyl radicals acs.org.

Oxidation: Chemical oxidation can also contribute to the transformation of brominated phenols. For example, oxidation by potassium permanganate, a chemical used in water treatment, can lead to the formation of brominated dimeric products like hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs) acs.org.

The persistence of halogenated organic compounds in the environment is a significant concern, as many are resistant to rapid degradation and can accumulate in various environmental compartments nih.govresearchgate.netnih.gov. The combination of a bromine atom and a pentyl group in this compound likely contributes to its persistence, although specific studies are needed to quantify its environmental half-life.

Future Research Directions and Perspectives

Novel Synthetic Methodologies

While classical bromination of 4-n-pentylphenol offers a direct route to 2-bromo-4-n-pentylphenol, future research could focus on developing more efficient, selective, and sustainable synthetic methods. Drawing inspiration from the synthesis of related compounds like 2-bromo-4-n-propylphenol, where n-propylphenol is treated with bromine in glacial acetic acid, alternative approaches for the n-pentyl analog could be explored. prepchem.com

Key areas for investigation include:

Catalytic Bromination: The use of solid acid catalysts or zeolites could offer improved regioselectivity, minimizing the formation of di-brominated and other isomeric byproducts. This approach could also facilitate catalyst recovery and reuse, aligning with the principles of green chemistry.

Microfluidic Synthesis: Continuous flow reactors could provide precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purity. This methodology also offers advantages in terms of safety and scalability.

Enzymatic Bromination: The use of bromoperoxidase enzymes could enable highly selective bromination under mild conditions, offering a biocatalytic alternative to traditional chemical methods.

Future research in these areas could lead to the development of more economical and environmentally benign processes for the production of this compound and other substituted phenols.

Exploration of Advanced Derivatization for Material Science

The functional groups of this compound, namely the hydroxyl and bromo moieties, serve as versatile handles for derivatization, opening avenues for the creation of novel materials. While research on the direct application of this specific compound in material science is nascent, studies on the derivatization of other alkylphenols and brominated compounds provide a roadmap for future exploration. For instance, the derivatization of alkylphenol ethoxylates and brominated flame retardants using reagents like heptafluorobutyric anhydride (B1165640) highlights the reactivity of the hydroxyl group. scielo.org.zanih.gov

Future research should focus on:

Polymer Chemistry: The phenolic hydroxyl group can be used as an initiator for ring-opening polymerization of cyclic esters or ethers, leading to the formation of biodegradable polymers with tailored properties. The bromo substituent can also be a site for post-polymerization modification.

Liquid Crystals: The rigid aromatic core and the flexible n-pentyl chain are structural motifs commonly found in liquid crystalline materials. Derivatization of the hydroxyl group to introduce other mesogenic units could lead to the synthesis of novel liquid crystals with specific phase behaviors and electro-optical properties.

Functional Coatings: The reactivity of the phenol (B47542) and the bromo group can be exploited to graft this compound onto surfaces, potentially imparting properties such as hydrophobicity, antimicrobial activity, or flame retardancy.

A systematic investigation into these derivatization pathways could unlock the potential of this compound as a building block for advanced materials.

Refined Computational Modeling and Predictive Studies

Computational chemistry offers a powerful tool for predicting the properties and behavior of molecules like this compound, thereby guiding experimental work. Existing computational models for substituted phenols have successfully related properties like cytotoxicity to quantitative structure-activity relationship (QSAR) descriptors such as log P, pKa, and bond dissociation enthalpy. nih.gov Future computational studies on this compound could provide deeper insights into its electronic structure, reactivity, and potential applications.

Specific areas for future computational research include:

Reactivity and Mechanistic Studies: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of synthetic reactions and derivatizations, helping to optimize reaction conditions and predict product distributions. acs.org

Prediction of Material Properties: Molecular dynamics simulations could be used to predict the bulk properties of polymers and other materials derived from this compound, such as their mechanical strength, thermal stability, and transport properties.

pKa and Toxicity Prediction: Accurate computational protocols for determining the pKa of phenolic compounds can be applied to this compound. mdpi.comresearchgate.net Furthermore, QSAR models can be refined to predict its potential toxicity and environmental impact, aiding in the design of safer chemicals. nih.gov

The synergy between computational modeling and experimental validation will be crucial in accelerating the discovery and development of new applications for this compound.

Environmental Monitoring and Fate Prediction

Understanding the environmental fate of this compound is essential for assessing its potential impact and ensuring its safe use. Research on the environmental behavior of other alkylphenols and brominated phenols provides a foundation for these investigations. nih.govresearchgate.netnih.gov Alkylphenols are known to be present in various environmental compartments, and their degradation can lead to more persistent metabolites. nih.govresearchgate.net

Future research in this area should prioritize:

Biodegradation Pathways: Studies on the biodegradation of brominated phenols under different environmental conditions (e.g., aerobic and anaerobic) are needed to determine the persistence and potential transformation products of this compound. nih.gov The role of microbial consortia in the degradation of related compounds has been demonstrated and should be investigated for this specific molecule. mdpi.com

Analytical Method Development: Sensitive and selective analytical methods, likely involving derivatization followed by gas chromatography-mass spectrometry (GC-MS), need to be developed for the detection and quantification of this compound in environmental matrices such as water, soil, and sediment. scielo.org.zanih.gov

Ecotoxicological Assessment: The potential for bioaccumulation and toxicity to aquatic organisms should be evaluated. The presence of brominated phenols in human blood and breast milk underscores the importance of understanding the potential for these compounds to enter the food chain. wikipedia.org

A comprehensive understanding of the environmental fate and potential risks associated with this compound is a prerequisite for its responsible application in any future technologies.

常见问题

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-Bromo-4-n-pentylphenol, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves bromination of 4-n-pentylphenol using brominating agents (e.g., NBS or Br₂ in controlled conditions). Reaction optimization should include monitoring temperature, solvent polarity (e.g., dichloromethane or acetic acid), and stoichiometry. For similar bromophenols, protocols from the General Catalog of Kanto Reagents suggest using anhydrous conditions to minimize side reactions like oxidation . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Characterization should integrate NMR (¹H/¹³C), FTIR, and mass spectrometry to confirm structure and purity .

Q. How can crystallographic techniques be applied to resolve the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal for structural elucidation. Use the WinGX suite for data integration and SHELXL for refinement, leveraging its robust handling of heavy atoms (e.g., bromine) to model anisotropic displacement parameters . For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids and molecular geometry . Ensure crystal quality by optimizing solvent systems (e.g., slow evaporation of ethanol/water mixtures) to avoid twinning or disorder.

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic and thermodynamic properties of this compound?

- Methodological Answer : Density functional theory (DFT) using functionals like B3LYP or M06-2X with a 6-311++G(d,p) basis set can predict electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potentials. For correlation-energy calculations, the Colle-Salvetti formula adapted into density functionals provides accurate results for brominated aromatic systems . Solvent effects can be modeled via the polarizable continuum model (PCM). Validation against experimental UV-Vis spectra (e.g., λmax shifts) ensures computational reliability .

Q. How should researchers address discrepancies in spectroscopic or crystallographic data for bromophenol derivatives?

- Methodological Answer : Contradictions in NMR chemical shifts or XRD parameters may arise from conformational flexibility, solvent effects, or crystal packing. Cross-validate using multiple techniques:

- NMR : Compare experimental data with computed shifts (e.g., using ACD/Labs or Gaussian NMR prediction modules).

- XRD : Re-refine data with SHELXL, testing different restraint models for bromine atoms .

- Thermal Analysis : Differential scanning calorimetry (DSC) can identify polymorphic transitions affecting crystallographic results.

Document all parameters (e.g., refinement residuals, R-factors) to trace sources of error .

Q. What strategies are recommended for studying the bioactivity of this compound in enzyme inhibition assays?

- Methodological Answer : Design dose-response experiments (e.g., 0.1–100 µM) using recombinant enzymes (e.g., cytochrome P450 isoforms) to assess IC50 values. Employ kinetic assays (UV-Vis or fluorometric) with positive controls (e.g., ketoconazole for CYP3A4). For binding studies, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity constants (Kd). Molecular docking (AutoDock Vina) paired with MD simulations (AMBER) can predict binding modes and validate experimental data .

Data Analysis and Validation

Q. How can researchers ensure reproducibility in synthetic yields and purity across different laboratories?

- Methodological Answer : Standardize protocols using IUPAC guidelines for bromination reactions. Report detailed parameters: reaction time, temperature (±1°C), and solvent batch. Purity validation should include HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Inter-lab reproducibility can be assessed via round-robin testing, sharing raw data (e.g., crystallographic .cif files or NMR spectra) through platforms like PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。